Ciprofloxacin Hydrochloride
Overview
Description
Ciprofloxacin hydrochloride hydrate is a fluoroquinolone antibiotic widely used to treat various bacterial infections. It is known for its broad-spectrum antibacterial activity, effective against both gram-positive and gram-negative bacteria. The compound is a hydrate form of this compound, which enhances its solubility and stability .
Mechanism of Action
Target of Action
Ciloxan, also known as Ciprofloxacin Hydrochloride Monohydrate, primarily targets bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them ideal targets for antibacterial agents.
Mode of Action
Ciprofloxacin, the active component in Ciloxan, interacts with its targets by inhibiting the supercoiling activity of DNA gyrase and the relaxation of supercoiled DNA . This interaction prevents the bacterial DNA from replicating, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by Ciloxan is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, Ciloxan prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . This disruption in the replication process leads to the death of the bacteria, effectively treating the infection.
Pharmacokinetics
Ciloxan exhibits good bioavailability when administered orally. A 250mg oral dose of ciprofloxacin reaches an average maximum concentration of 0.94mg/L in 0.81 hours with an average area under the curve of 1.013L/h*kg . When applied topically as an ophthalmic solution, Ciloxan is absorbed systemically, with plasma concentrations approaching steady state at the end of each day .
Result of Action
The primary result of Ciloxan’s action is the inhibition of bacterial growth. By preventing DNA replication, Ciloxan causes the death of the bacteria, effectively treating the infection . It is active against a broad spectrum of gram-positive and gram-negative ocular pathogens .
Action Environment
The efficacy and stability of Ciloxan can be influenced by various environmental factors. For instance, the absorption of Ciloxan is enhanced in the presence of ocular inflammation or epithelial defects . Additionally, the bactericidal activity of Ciloxan may be affected by the specific strain of bacteria, as some strains may exhibit resistance to fluoroquinolone antibiotics .
Biochemical Analysis
Biochemical Properties
Ciloxan acts on bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . Ciloxan’s targeting of the alpha subunits of DNA gyrase prevents it from supercoiling the bacterial DNA, which prevents DNA replication .
Cellular Effects
Ciloxan has been shown to have various effects on cells. For instance, it can cause eye pain, redness, itching, tearing, blurry vision, and a bad taste in the mouth . Crystals may appear in the treated eyes for a few days after starting treatment but should go away after a few days .
Molecular Mechanism
The molecular mechanism of Ciloxan involves its action on bacterial topoisomerase II and topoisomerase IV . By targeting the alpha subunits of DNA gyrase, Ciloxan prevents the supercoiling of bacterial DNA, thereby inhibiting DNA replication .
Temporal Effects in Laboratory Settings
In laboratory settings, Ciloxan has been observed to have temporal effects. A systemic absorption study was performed in which Ciloxan was administered in each eye every two hours while awake for two days followed by every four hours while awake for an additional 5 days . The maximum reported plasma concentration of ciprofloxacin was less than 5 ng/mL .
Dosage Effects in Animal Models
In animal models, the effects of Ciloxan can vary with different dosages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ciprofloxacin hydrochloride hydrate involves the reaction of 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with piperazine in the presence of a catalyst in an organic solvent . The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the synthesis is optimized for high yield and purity. The process includes steps such as pH adjustment, filtration, and crystallization. For instance, the wet compound is heated to 50-55°C, and the pH is adjusted using acetic acid. Activated carbon and EDTA are added to remove impurities, followed by filtration and pH adjustment with sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions: Ciprofloxacin hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The piperazinyl group in ciprofloxacin can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution can introduce new functional groups into the molecule .
Scientific Research Applications
Ciprofloxacin hydrochloride hydrate has numerous applications in scientific research:
Comparison with Similar Compounds
- Norfloxacin
- Ofloxacin
- Levofloxacin
- Moxifloxacin
Comparison: Ciprofloxacin hydrochloride hydrate is unique due to its high solubility and stability in the hydrate form. Compared to norfloxacin and ofloxacin, ciprofloxacin has a broader spectrum of activity and higher potency . Levofloxacin and moxifloxacin, while similar in structure, have different pharmacokinetic profiles and are used for specific types of infections .
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3.ClH.H2O/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;;/h7-10,19H,1-6H2,(H,23,24);1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPUHYJMCVWYCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00273974 | |
Record name | Ciprofloxacin hydrochloride hydrate (1:1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00273974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86393-32-0, 128074-72-6, 93107-08-5, 86483-48-9 | |
Record name | Ciprofloxacin hydrochloride monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86393-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ciprofloxacin hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086393320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ciprofloxacin hydrochloride hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128074726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ciprofloxacin hydrochloride hydrate (1:1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00273974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ciprofloxacin hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ciprofloxacin hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CIPROFLOXACIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BA73M5E37 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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